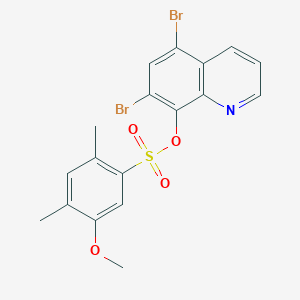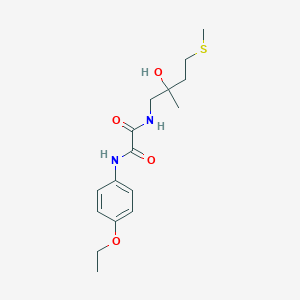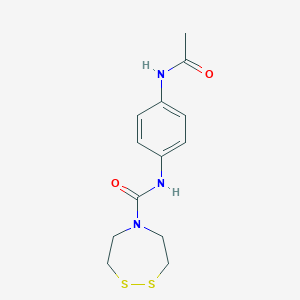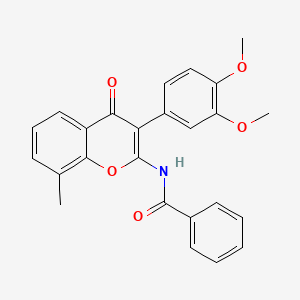
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,7-Dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is a useful research compound. Its molecular formula is C18H15Br2NO4S and its molecular weight is 501.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction Studies in Molecular Complexes:
- The research on weak interactions in barbituric acid derivatives reveals insights into steady intermolecular organic “sandwich” complexes. These are stabilized by weak C-H… n (O C) hydrogen bonds and π–π stacking, essential for understanding the structural and chemical properties of similar compounds (Khrustalev, Krasnov, & Timofeeva, 2008).
Spectroscopic Study of Fluorophore Analogues:
- A study focusing on the synthesis and spectroscopic analysis of Zinquin-related fluorophore analogues sheds light on their bathochromic shift in ultraviolet/visible spectra. This is pivotal for applications in fluorescence and spectroscopic analysis (Kimber et al., 2003).
Antimicrobial Applications:
- The synthesis and evaluation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives for antimicrobial activities is a significant area of research. This includes the development of potent antibacterial and antifungal agents, which is crucial for pharmaceutical applications (Krishna, 2018).
Dental Plaque Inhibition:
- Research into the synthesis and in vitro evaluation of various hydroxyquinolines, including those similar to the compound , has shown potential antiplaque activity. Such applications are relevant for dental health and hygiene (Warner, Musto, Turesky, & Soloway, 1975).
Synthetic and Mechanistic Aspects in Chemistry:
- Studies on the synthesis, spectroscopy, and computational analysis of selected hydroxyquinolines and analogues provide insight into the chemical behavior and properties of these compounds, crucial for their practical applications in chemistry and biochemistry (Nycz et al., 2014).
Broad-spectrum Reactivation Studies:
- The synthesis and evaluation of HLö 7 dimethanesulfonate as a broad-spectrum reactivator against toxic compounds highlight the significance of such derivatives in toxicology and pharmacology (Eyer et al., 2005).
Catalytic Applications in Organic Synthesis:
- Research on chiral 8-substituted 2-(2-methoxyphenyl) and 2-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methanoquinolines as ligands for enantioselective catalysis reveals their potential in catalytic reactions, an essential aspect of synthetic organic chemistry (Chelucci, Craba, Saba, Soccolini, & Sotgiu, 2000).
Propiedades
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO4S/c1-10-7-11(2)16(9-15(10)24-3)26(22,23)25-18-14(20)8-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQPKDNLLNFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)
![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)
